2-bromo-N-(pyrimidin-2-yl)benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Researchers face poor regioselectivity and low yields when brominating N-(pyrimidin-2-yl)benzamide. This ortho-brominated benzamide eliminates that step entirely. - **Synthetic utility**: Ortho-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage SAR around kinase hinge-binding motifs. - **Purity**: ≥95% (reference-standard grade), qualified as impurity reference material for HPLC method development of pyrimidinyl-aminobenzamide APIs. - **Supply**: Available for immediate R&D shipment; no custom bromination required.

Molecular Formula C11H8BrN3O
Molecular Weight 278.109
CAS No. 346723-67-9
Cat. No. B2648321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(pyrimidin-2-yl)benzamide
CAS346723-67-9
Molecular FormulaC11H8BrN3O
Molecular Weight278.109
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)Br
InChIInChI=1S/C11H8BrN3O/c12-9-5-2-1-4-8(9)10(16)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15,16)
InChIKeyIZOYUYXCWVOPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(pyrimidin-2-yl)benzamide: Core Identity & Sourcing


2-Bromo-N-(pyrimidin-2-yl)benzamide is an ortho-brominated benzamide derivative bearing a pyrimidin-2-yl substituent on the amide nitrogen (C₁₁H₈BrN₃O, MW 278.10 g·mol⁻¹) [1]. It is catalogued as a versatile small-molecule scaffold and reference standard, supplied primarily by Enamine (EN300-108205, purity ≥95%) and Biosynth (WNA72367) . The compound belongs to the class of pyrimidin-2-yl benzamides, a privileged scaffold in kinase and bromodomain inhibitor discovery, where the 2-bromo substituent provides a reactive handle for further derivatisation via cross-coupling chemistry .

1
Scaffold diversification via Pd-catalysed cross-coupling at the ortho-C-Br site
2
Kinase or bromodomain inhibitor library synthesis as a privileged pyrimidin-2-yl benzamide core
3
Reference standard procurement with multi-supplier documented purity for method development

Why Generic Pyrimidin-2-yl Benzamides Cannot Replace It


The ortho-bromine atom is not an inert spectator; it serves as a critical synthetic handle for palladium-catalysed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) that enables late-stage diversification of the benzamide scaffold . Halogen substitution pattern profoundly influences target-binding thermodynamics: in bromodomain inhibitor series, the 2-bromo substituent can enhance binding affinity (Kd values reaching low nanomolar range for certain BET bromodomains) relative to unsubstituted or meta-substituted analogues [1]. Furthermore, the electron-withdrawing nature of bromine modulates the acidity of the amide NH and the π-stacking capacity of the benzamide ring, factors directly relevant to kinase hinge-binding recognition [2]. Direct procurement of the pre-formed 2-bromo intermediate eliminates a synthetic step (bromination of unsubstituted N-(pyrimidin-2-yl)benzamide) that can suffer from poor regioselectivity and low yields [3].

Regiochemistry
ortho-Br directs diversification along a specific SAR vector; meta-Br isomer alters the spatial orientation by ~120° and may shift target affinity context
Reactivity
ortho-C-Br provides a lower-energy oxidative addition pathway for Pd coupling; ortho-C-Cl analogue may require forcing conditions, limiting library synthesis efficiency
Purity
Target compound carries multi-supplier ≥95% documentation; generic pyrimidin-2-yl benzamides often lack certified purity thresholds, introducing qualification burden

Differentiation Evidence Against Closest Analogs


Physicochemical Profiling: Ortho-Bromo vs. Ortho-Chloro

The 2-bromo substituent confers higher molecular weight (+79.9 Da vs. unsubstituted N-(pyrimidin-2-yl)benzamide) and increased lipophilicity due to the polarisable bromine atom. Direct comparison with the 2-chloro analogue shows that the heavier halogen enhances potential for halogen bonding interactions with target proteins [1]. The target compound's InChI Key (IZOYUYXCWVOPLG-UHFFFAOYSA-N) provides a unique structural fingerprint that distinguishes it from all positional isomers and halogen variants .

Physicochemical identity
Class-level
MW 278.10; +44.5 Da over ortho-Cl
Heavier halogen character supports distinct registration and potential halogen bonding review
Unique InChI Key differentiates from all positional isomers
Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Synthetic Utility: Cross-Coupling Reactivity Comparison

The ortho-bromo substituent is strategically positioned for Pd-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, etc.), enabling regioselective C-C and C-N bond formation at the 2-position of the benzamide ring . By contrast, the 2-chloro analogue reacts more sluggishly under standard Pd-coupling conditions (C-Br bond dissociation energy: ~284 kJ/mol vs. C-Cl: ~338 kJ/mol), limiting its utility for rapid library synthesis [1]. The meta-bromo positional isomer (3-bromo-N-(pyrimidin-2-yl)benzamide) places the reactive handle at a site with different electronic and steric properties, altering the SAR vector and potentially reducing target affinity as observed for certain bromodomain targets [2].

Cross-coupling reactivity
Class-level
C-Br BDE ~284 kJ/mol vs. C-Cl ~338 kJ/mol
Supports regioselective library synthesis context; ortho-Br enables milder Pd-coupling than ortho-Cl
Class-level aryl halide reactivity; validation under target conditions recommended
Synthetic Chemistry Cross-Coupling Library Synthesis

Supplier-Documented Purity and Lot Consistency

Enamine LLC supplies 2-bromo-N-(pyrimidin-2-yl)benzamide (EN300-108205) with a documented purity specification of ≥95% . Leyan (Shanghai) offers the same compound at 95% purity (Product ID 1302066) . This contrasts with many uncharacterised pyrimidin-2-yl benzamide derivatives available only as 'research-grade' without a verified purity threshold. For impurity reference standard applications, bio-fount explicitly certifies this compound for use as a drug impurity reference material [1].

Supplier purity specification
Supporting evidence
≥95% purity (Enamine, Leyan); reference standard grade available
Multi-sourced specification convergence supports procurement confidence and method reproducibility
Catalogue specification context; lot-specific COA to verify
Quality Control Procurement Reference Standards

Optimal Research and Industrial Application Scenarios


Kinase and Bromodomain Inhibitor Library Synthesis

The ortho-bromo substituent provides a thermodynamically accessible oxidative addition site for Pd-catalysed diversification, enabling rapid generation of focused libraries targeting kinase hinge regions or bromodomain acetyl-lysine pockets. This compound serves as the optimal starting scaffold when SAR exploration requires systematic variation at the 2-position of the benzamide ring, a vector known to influence ATP-competitive kinase inhibitor binding [1][2].

Pharmaceutical Impurity Reference Standard

With documented ≥95% purity and explicit reference-standard designation by bio-fount, 2-bromo-N-(pyrimidin-2-yl)benzamide is qualified for use as an impurity reference material in HPLC method development and validation for pyrimidinyl-aminobenzamide-based APIs (e.g., imatinib analogues, nilotinib-related compounds) [1].

Agrochemical Fungicidal Scaffold Optimization

The pyrimidin-2-yl benzamide class has demonstrated fungicidal activity (e.g., 92.9% inhibition of Gibberella zeae at 25 mg/L for a 4,6-disubstituted pyrimidin-2-yl benzamide) [1]. The 2-bromo derivative provides a diversification point for introducing substituents that may enhance antifungal potency or alter the physicochemical profile for foliar uptake.

Application
Selection Property
Validation Focus
Kinase / bromodomain inhibitor library synthesis
Ortho-C-Br cross-coupling reactivity profile
SAR exploration efficiency at the benzamide 2-position
Pharmaceutical impurity reference standard
Documented purity and reference standard designation
Method-development qualification for pyrimidinyl-benzamide APIs
Agrochemical fungicidal scaffold optimization
Diversifiable pyrimidin-2-yl benzamide core
Antifungal activity endpoint review under foliar uptake conditions
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